7-methoxy-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)benzofuran-2-carboxamide
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Description
7-methoxy-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C17H13N3O4S and its molecular weight is 355.37. The purity is usually 95%.
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Mechanism of Action
Mode of Action
Based on its structural similarity to other benzofuran and oxadiazole derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der waals forces . These interactions could lead to changes in the conformation or activity of the target molecules .
Biochemical Pathways
Benzofuran derivatives have been found to exhibit various biological activities, including anti-tumor, antibacterial, anti-oxidative, anti-ad, anti-parasitic, anti-acetylcholine, and anti-inflammatory activities . These activities suggest that the compound could affect multiple biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
The presence of the methoxy group and the benzofuran ring could potentially enhance its lipophilicity, which may improve its absorption and distribution within the body . The compound’s stability and metabolism would also significantly impact its bioavailability .
Result of Action
Given the biological activities associated with benzofuran derivatives, it could potentially have anti-inflammatory, anti-tumor, and anti-oxidative effects at the cellular level . These effects could result from the modulation of various signaling pathways, gene expression, or enzyme activities .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions could affect the compound’s structure and, consequently, its interaction with its targets . Additionally, the presence of other molecules could either facilitate or hinder the compound’s access to its targets .
Properties
IUPAC Name |
7-methoxy-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O4S/c1-9-18-16(24-20-9)11-6-7-25-17(11)19-15(21)13-8-10-4-3-5-12(22-2)14(10)23-13/h3-8H,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBEPQRBAQXJXOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=C(SC=C2)NC(=O)C3=CC4=C(O3)C(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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